methyl5-bromo-2-formylthiophene-3-carboxylate
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Overview
Description
methyl5-bromo-2-formylthiophene-3-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its bromine and formyl functional groups, which make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl5-bromo-2-formylthiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by formylation and esterification. One common method starts with the bromination of 2-formylthiophene using bromine in the presence of a catalyst. The resulting 5-bromo-2-formylthiophene is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination, formylation, and esterification steps helps in maintaining high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl5-bromo-2-formylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Oxidation: Methyl 5-bromo-2-carboxylthiophene-3-carboxylate.
Reduction: Methyl 5-bromo-2-hydroxymethylthiophene-3-carboxylate.
Scientific Research Applications
methyl5-bromo-2-formylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl5-bromo-2-formylthiophene-3-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, facilitated by the respective reagents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- Methyl 5-formylthiophene-2-carboxylate
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Uniqueness
methyl5-bromo-2-formylthiophene-3-carboxylate is unique due to the presence of both bromine and formyl functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
methyl 5-bromo-2-formylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHWAHLNZNFTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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